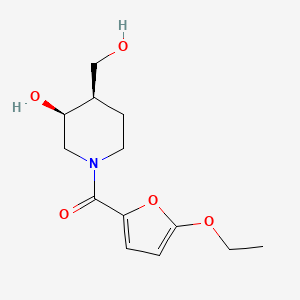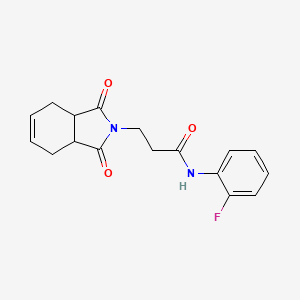![molecular formula C23H15ClN2OS B5357757 (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5357757.png)
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzothiazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Formation of the Prop-2-enenitrile Moiety: The final step involves the condensation of the intermediate with a suitable nitrile compound under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzothiazole exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique properties contribute to the enhancement of material performance and functionality.
Mécanisme D'action
The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The prop-2-enenitrile moiety can participate in covalent bonding with target molecules, leading to the inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: This compound shares a thiazole ring and a phenyl group but differs in its functional groups and overall structure.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms, differing significantly in structure and properties.
Pyrantel pamoate: This compound features a pyrimidine ring and is used as an anthelmintic agent.
Uniqueness
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile is unique due to its combination of a benzothiazole ring, a chlorophenyl group, and a prop-2-enenitrile moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2OS/c24-19-11-9-16(10-12-19)15-27-21-7-3-1-5-17(21)13-18(14-25)23-26-20-6-2-4-8-22(20)28-23/h1-13H,15H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUWXJJPNBJDO-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-methoxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5357674.png)
![2-fluoro-N-(3-oxo-3-{[(2,3,5-trimethyl-1H-indol-7-yl)methyl]amino}propyl)benzamide](/img/structure/B5357686.png)
![6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B5357689.png)
![N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide](/img/structure/B5357699.png)

![2-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-2-yl]ethanol](/img/structure/B5357710.png)
![6-methoxy-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]hexan-1-one](/img/structure/B5357720.png)
![1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE](/img/structure/B5357723.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357728.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5357731.png)
![3-[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5357737.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5357762.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)

